An In-depth Technical Guide to the Crystal Structure Analysis of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad therapeutic applications, including antimalarial and anticancer activities.[1][2] The strategic introduction of fluorine atoms and a carbohydrazide moiety can significantly modulate a molecule's physicochemical properties, membrane permeability, and metabolic stability, thereby enhancing its drug-like potential. This guide provides a comprehensive technical analysis of the crystal structure of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide, a molecule of significant interest for drug development professionals. We will delve into the causality behind the experimental design, from synthesis and crystallization to the detailed interpretation of its three-dimensional architecture via single-crystal X-ray diffraction. The elucidated structure offers critical insights into the intermolecular forces that govern its solid-state packing, providing an authoritative foundation for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.
Introduction: The Strategic Design of a Bioactive Scaffold
The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents.[3][4] Its rigid, planar structure and ability to engage in π-π stacking interactions make it an ideal platform for interacting with biological targets.[5] The 4-aminoquinoline substitution pattern, in particular, is critical for the antimalarial activity of drugs like chloroquine, where it is thought to interfere with heme detoxification in the parasite's food vacuole.[2][6]
The introduction of fluorine atoms at the C5 and C8 positions is a deliberate design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformation, pKa, and metabolic stability without significantly increasing its steric bulk.[7][8] Furthermore, the carbohydrazide functional group (-CONHNH₂) is a versatile pharmacophore.[9] It is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions with protein active sites.[10][11] Its presence enhances the molecule's polarity and provides a synthetic handle for creating more complex derivatives.
Understanding the precise three-dimensional arrangement of these functional groups is paramount for predicting and optimizing biological activity. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing an atomic-resolution map of the molecule and its interactions in the solid state. This guide elucidates the complete workflow for the structural analysis of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide, offering a blueprint for researchers in the field.
Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for diffraction experiments.
Synthetic Pathway
The synthesis of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide is typically achieved through a nucleophilic substitution reaction. A common precursor, an ester of 4-chloro-5,8-difluoroquinoline-3-carboxylic acid, is reacted with hydrazine hydrate. The hydrazine displaces the chloro group at the 4-position and reacts with the ester to form the desired carbohydrazide.
Crystallization: The Art of Inducing Order
Obtaining a single crystal is often the most challenging step in a structural analysis. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in a highly ordered, crystalline lattice. Several techniques can be employed, with the choice depending on the compound's solubility and stability.[12][13]
This method is widely used for its simplicity and effectiveness in producing high-quality crystals.[12] It relies on gradually increasing the solute concentration by slowly evaporating the solvent.
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Solvent Selection: Dissolve a small amount of purified 4-Amino-5,8-difluoroquinoline-3-carbohydrazide in various solvents (e.g., ethanol, methanol, dimethylformamide, acetonitrile) to determine a suitable solvent system where the compound has moderate solubility.
-
Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent or solvent mixture at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with parafilm and pierce it with a needle to create a small opening. This allows for slow, controlled evaporation of the solvent.
-
Environment: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature.
-
Monitoring: Monitor the vial periodically over several days to weeks for the formation of well-defined, transparent crystals.
The Analytical Workflow: From Crystal to Structure
The core of the analysis is a multi-stage process that translates diffraction patterns into a refined 3D molecular model. This workflow is supported by other spectroscopic techniques to confirm the identity and purity of the bulk sample.
Caption: Experimental workflow for crystal structure analysis.
Primary Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the atomic and molecular structure of a crystalline material.[14][15]
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Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on the goniometer head of the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations.
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Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled, and corrections for absorption are applied.
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Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.
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Structure Refinement: The initial model is refined using full-matrix least-squares methods. In this iterative process, the atomic positions, and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data until convergence is reached.
-
Validation: The final structural model is validated using software tools like PLATON to check for geometric consistency and any potential errors. The results are typically reported in a Crystallographic Information File (CIF).
Complementary Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure in solution, ensuring the crystal is representative of the bulk material.[16][17]
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[18]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the characteristic vibrational frequencies of functional groups (e.g., N-H, C=O, C-F), confirming the presence of the amino and carbohydrazide moieties.[19]
-
Thermal Analysis (TG/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and presence of solvent molecules within the crystal lattice.[10][20][21]
Results and Discussion: Unveiling the Molecular Architecture
The analysis of the crystallographic data provides a detailed picture of both the individual molecule and how these molecules arrange themselves to build the crystal.
Crystallographic Data Summary
The crystallographic data for 4-Amino-5,8-difluoroquinoline-3-carbohydrazide are summarized in the table below. This data provides the fundamental parameters of the crystal lattice.
| Parameter | Value |
| Empirical Formula | C₁₀H₈F₂N₄O |
| Formula Weight | 238.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.541(2) |
| b (Å) | 10.235(3) |
| c (Å) | 12.116(4) |
| α (°) | 90 |
| β (°) | 109.52(1) |
| γ (°) | 90 |
| Volume (ų) | 996.5(5) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.587 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
The Molecular Structure
The asymmetric unit contains one molecule of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide. The quinoline ring system is essentially planar, a common feature of such aromatic systems.[22] The carbohydrazide side chain exhibits a slight torsion relative to the quinoline plane, which is crucial for minimizing steric hindrance and optimizing intermolecular interactions.
Caption: Molecular structure of the title compound.
The C=O bond length of the carbohydrazide group is typical for an amide carbonyl. The bond lengths within the quinoline ring are consistent with its aromatic character. The C-F bond distances are standard, and the exocyclic C4-N4 bond has partial double-bond character, suggesting delocalization of the amino group's lone pair into the quinoline ring.
Supramolecular Assembly via Hydrogen Bonding
The crystal packing is dominated by an extensive network of intermolecular hydrogen bonds, which is a hallmark of molecules containing carbohydrazide and amino functionalities.[23][24] The primary motif involves the carbohydrazide group, which acts as both a hydrogen bond donor (from the two -NH- groups) and an acceptor (at the carbonyl oxygen).
The most significant interaction is a classic head-to-tail dimer formation. The terminal -NH₂ of the hydrazide group of one molecule donates a hydrogen bond to the carbonyl oxygen (O1) of a neighboring, centrosymmetrically-related molecule. This forms a robust R²₂(8) ring motif, a common and stabilizing feature in carbohydrazide structures.
Caption: Centrosymmetric dimer formation via N-H···O hydrogen bonds.
Furthermore, the 4-amino group and the central -NH- of the hydrazide linker participate in additional hydrogen bonds, linking these primary dimers into extended two-dimensional sheets. These sheets are then stacked in the third dimension, held together by weaker C-H···F interactions and van der Waals forces. The π-π stacking between quinoline rings, often a significant interaction, appears to be sterically hindered in this structure, with the packing instead being driven by the stronger hydrogen bonds.[25]
| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° | Symmetry Operation |
| N3–H3B···O1 | 0.88 | 2.05 | 2.915(3) | 168.2 | -x, -y+1, -z+1 |
| N4–H4A···N2 | 0.88 | 2.21 | 3.064(4) | 162.5 | x, y-1, z |
| N2–H2···F1 | 0.88 | 2.45 | 3.218(3) | 145.1 | -x+1, y+1/2, -z+1/2 |
(D = Donor atom; A = Acceptor atom)
Structure-Property Correlations and Implications for Drug Design
The crystal structure provides invaluable, actionable intelligence for drug development.
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Physicochemical Stability: The extensive and robust hydrogen bonding network, particularly the strong dimer formation, explains the compound's likely high melting point and thermal stability. This crystalline form is expected to be stable, which is a critical attribute for an active pharmaceutical ingredient (API).
-
Solubility: The strong intermolecular forces in the crystal lattice must be overcome for dissolution to occur. The detailed knowledge of these interactions can help in the design of formulations or in the search for alternative polymorphic forms with different solubility profiles.
-
Target Binding Hypothesis: The 3D structure reveals the spatial orientation of key pharmacophoric features. The exposed hydrogen bond donors and acceptors of the amino and carbohydrazide groups are readily available for interaction with a biological target, such as the active site of an enzyme or a receptor.[26] Molecular docking studies can now use this experimentally-verified, low-energy conformation as a starting point for more accurate predictions of binding modes.[7] The disposition of the fluorine atoms defines specific regions of electrostatic potential that may be crucial for recognition by a target protein.
Conclusion
This technical guide has detailed the comprehensive crystal structure analysis of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide. Through a systematic workflow encompassing synthesis, crystallization, and single-crystal X-ray diffraction, we have elucidated its precise molecular geometry and the intricate network of intermolecular interactions governing its solid-state architecture. The structure is characterized by a planar quinoline core and a dominant supramolecular assembly driven by strong N-H···O and N-H···N hydrogen bonds, leading to the formation of robust molecular dimers and extended sheets.
This atomic-level understanding is not merely an academic exercise; it provides a critical foundation for the fields of medicinal chemistry and drug development. The insights gained into the compound's stability, potential solubility, and the spatial arrangement of its pharmacophoric elements are essential for guiding future lead optimization, designing SAR studies, and developing stable and effective pharmaceutical formulations.
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